Tris(cyclopentadienyl)ytterbium

Organometallic Chemistry Matrix Isolation Spectroscopy Density Functional Theory (DFT)

Sourcing air-sensitive organometallics with reliable purity and packaging integrity is a persistent challenge. Tris(cyclopentadienyl)ytterbium (YbCp₃) addresses this need as a sublimateable, high-purity precursor for ALD/MOCVD of Yb₂O₃ high-k dielectric films. - Sublimes at 150°C under vacuum, enabling consistent vapor delivery. - Supplied as a green crystalline solid with rigorous inert-atmosphere packaging. - Offers distinct redox chemistry for synthetic applications, avoiding unintended outcomes from generic lanthanide substitution.

Molecular Formula C15H15Yb
Molecular Weight 368.3 g/mol
CAS No. 1295-20-1
Cat. No. B072879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(cyclopentadienyl)ytterbium
CAS1295-20-1
Molecular FormulaC15H15Yb
Molecular Weight368.3 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Yb+3]
InChIInChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
InChIKeyJCWMQECJDTYOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)ytterbium Overview & Key Properties


Tris(cyclopentadienyl)ytterbium (YbCp₃, CAS 1295-20-1) is an organolanthanide compound with the linear formula (C₅H₅)₃Yb . It is a green, crystalline solid that is highly sensitive to air and moisture, requiring handling and storage under an inert atmosphere [1]. The compound sublimes at 150°C under vacuum and decomposes upon melting at approximately 277°C [1]. It is soluble in non-polar organic solvents like toluene and hexane, which facilitates its use as a precursor in material deposition processes and as a starting material in synthetic chemistry [2].

Handling Air- and moisture-sensitive solid; requires inert-atmosphere storage and manipulation
Solution use Soluble in non-polar solvents (toluene, hexane) to support organometallic synthesis
Deposition Sublimes under vacuum, compatible with vapor-phase deposition workflows (ALD, MOCVD)

Substitution Limitations of Tris(cyclopentadienyl)ytterbium


Substituting YbCp₃ with other tris(cyclopentadienyl)lanthanide complexes (LnCp₃) can lead to unintended outcomes due to significant differences in their fundamental chemical and physical properties. The ionic radius of the central lanthanide ion influences structural coordination [1], thermal stability, and sublimation behavior, which are critical parameters for precursor applications [2]. Furthermore, the redox chemistry of ytterbium, with its accessible divalent state, is distinct from most other lanthanides, as reviewed for lanthanide metallocenes [3]. Generic substitution without considering these specific, quantifiable differences can compromise reaction outcomes, material purity, or device performance, underscoring the need for evidence-based selection.

Risk factor
YbCp₃ (target)
Other LnCp₃ (substitute)
Ionic radius
Yb³⁺ radius defines coordination geometry and sublimation
Different Ln³⁺ radius alters thermal stability and vapor-phase behavior
Redox activity
Accessible Yb(II)/Yb(III) couple enables unique reactivity
Most lanthanides lack a stable +2 state; redox pathway may not transfer

Selection Evidence


Structural Confirmation: YbCp₃ vs ScCp₃

A direct structural comparison between tris(cyclopentadienyl)ytterbium (YbCp₃) and tris(cyclopentadienyl)scandium (ScCp₃) isolated in solid argon matrices confirms that both compounds adopt a monomeric structure with three η⁵-Cp ligands bonded to the central metal atom. This finding, derived from a combined infrared spectroscopy and density functional theory (DFT) study, provides unambiguous evidence for the fundamental structural motif of YbCp₃, which is essential for predicting its reactivity and behavior as a precursor [1].

Structural Confirmation
Head-to-head
Yb(η⁵-Cp)₃ monomer
vs Sc(η⁵-Cp)₃ monomer
Both adopt η⁵-Cp bonding
Establishes monomeric η⁵-Cp geometry as fundamental structural motif
IR and DFT study in solid argon matrices at 20 K
Organometallic Chemistry Matrix Isolation Spectroscopy Density Functional Theory (DFT)

Precursor Viability: Cp-Based vs β-Diketonate

For Atomic Layer Deposition (ALD) applications, the class of tris(cyclopentadienyl) rare earth compounds (which includes YbCp₃) is identified as particularly advantageous compared to alternative precursor classes, such as β-diketonates. The review highlights that Cp-based precursors offer higher vapor pressures, often lower melting points (including being liquids), and high reactivity towards water, which collectively enable high growth rates for metal oxide deposition. While not a direct compound-to-compound measurement, this class-level inference establishes a clear, performance-driven rationale for selecting a Cp-based precursor like YbCp₃ for thin-film applications [1].

Precursor Viability
Class-level
Cp-based lanthanide precursors offer higher vapor pressure and reactivity toward water vs β-diketonates
Supports selection of YbCp₃ for high-growth-rate ALD oxide deposition
Review-level evidence from semiconductor precursor literature
Atomic Layer Deposition (ALD) Thin Films High-k Dielectrics

Applications of Tris(cyclopentadienyl)ytterbium


ALD Precursor for High-k Yb₂O₃ Thin Films

YbCp₃ is a suitable candidate for use as a metal source in Atomic Layer Deposition (ALD) processes for fabricating ytterbium oxide (Yb₂O₃) thin films, which are of interest as high-k dielectric materials in semiconductor devices [1]. The choice of a Cp-based precursor is supported by class-level evidence indicating favorable properties such as high vapor pressure and reactivity, which are essential for efficient and conformal film growth [2]. The compound sublimes at 150°C under vacuum , a property that is practical for vapor delivery systems in ALD and related techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) [1].

Model Complex for Lanthanide Coordination Studies

The confirmed monomeric structure of YbCp₃, with its three η⁵-Cp ligands analogous to other early lanthanide metallocenes, makes it a valuable model system for fundamental research [3]. Studies have investigated its electronic structure through magnetic susceptibility and EPR measurements on its Lewis base adducts [4]. Additionally, its distinct redox chemistry, characteristic of ytterbium, is a subject of ongoing research, as detailed in reviews of divalent lanthanide metallocenes [5]. This established structural and electronic framework allows researchers to use YbCp₃ as a well-defined starting point for exploring reaction mechanisms, bonding, and the development of new organolanthanide complexes.

Synthetic Building Block for Ytterbium Complexes

YbCp₃ serves as a versatile starting material in synthetic organometallic chemistry. Its reactivity allows for the substitution of cyclopentadienyl ligands with other groups, enabling the synthesis of mixed-ligand complexes for specific applications. For instance, it has been used to react with α-naphthol to form a structurally characterized bis(cyclopentadienyl)ytterbium naphthoxide derivative [6]. Its solubility in organic solvents and the ability to form adducts with Lewis bases further enhance its utility in designing new ytterbium-based catalysts or materials [1].

Application
Selection Property
Validation Focus
ALD Yb₂O₃ thin films
Cp-based precursor with high vapor pressure and reactivity
Film growth rate, conformality, and dielectric performance
Lanthanide coordination model
Confirmed monomeric η⁵-Cp structure
Electronic structure, magnetic behavior, and bonding studies
Synthetic building block
Ligand substitution reactivity and organic solvent solubility
Synthesis of mixed-ligand ytterbium complexes

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